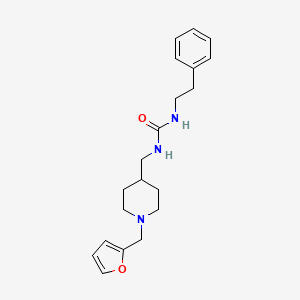

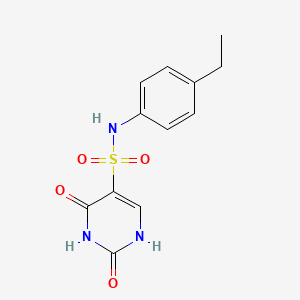

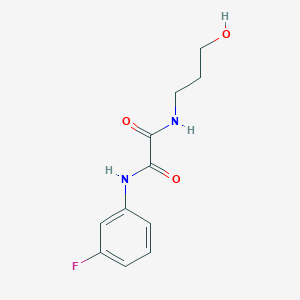

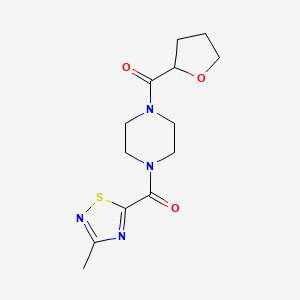

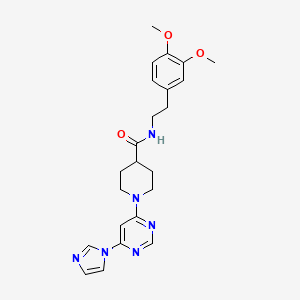

![molecular formula C21H22N6O2 B2824182 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 1189915-54-5](/img/structure/B2824182.png)

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,6-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds have been studied for their DNA intercalation activities as anticancer agents .

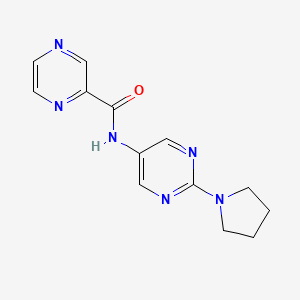

Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system that includes a triazole ring and a quinoxaline ring .Scientific Research Applications

Diversified Synthesis and Structural Applications : A study by An et al. (2017) highlights the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, demonstrating the use of Ugi four-component reaction and copper-catalyzed tandem reactions. This method enables the creation of structurally varied and complex fused tricyclic scaffolds, indicating the compound's potential in advanced material synthesis and structural studies (An et al., 2017).

Inotropic Activity Evaluation : Wu et al. (2012) synthesized derivatives of the compound and evaluated their positive inotropic activity. These derivatives showed favorable in vitro activity compared to standard drugs, suggesting potential applications in cardiovascular research (Wu et al., 2012).

Anti-lipid Peroxidation and Enzyme Inhibition : Vlachou et al. (2023) prepared new derivatives and tested them for anti-lipid peroxidation activity and soybean lipoxygenase inhibition. This indicates the compound's relevance in biochemical research focused on oxidative stress and enzymatic processes (Vlachou et al., 2023).

Antiallergic Properties : Research by Loev et al. (1985) on 1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones, a related class of compounds, indicated potential as antiallergic agents. This points towards potential immunological applications of the compound (Loev et al., 1985).

Anticonvulsant Properties : Alswah et al. (2013) synthesized novel quinoxaline derivatives with potential anticonvulsant properties, indicating the utility of these compounds in neurological research (Alswah et al., 2013).

Adenosine Receptor Antagonism and Antidepressant Potential : Sarges et al. (1990) prepared a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines and found them to be potent adenosine receptor antagonists with potential as rapid-acting antidepressants, indicating the compound's potential use in psychopharmacological research (Sarges et al., 1990).

Mechanism of Action

properties

IUPAC Name |

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c1-13-8-7-9-14(2)18(13)23-17(28)12-26-21(29)27-16-11-6-5-10-15(16)22-19(25(3)4)20(27)24-26/h5-11H,12H2,1-4H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMSGJOEMPVCOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-8-((3-chloro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2824102.png)

![1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2824104.png)

![4-[(4-Chloro-3-nitro-1H-pyrazol-1-YL)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2824120.png)

![N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2824121.png)